molecular formula C12H5BF12O2 B14698835 2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane CAS No. 23542-71-4

2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane

Cat. No.: B14698835
CAS No.: 23542-71-4
M. Wt: 419.96 g/mol
InChI Key: BXYINHTUNFFODB-UHFFFAOYSA-N
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Description

2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane is a chemical compound known for its unique structure and properties. This compound features a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, with a phenyl group and four trifluoromethyl groups attached. The presence of trifluoromethyl groups imparts significant electron-withdrawing characteristics, making this compound highly reactive and useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane typically involves the reaction of phenylboronic acid with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron center to a borohydride or other reduced forms.

    Substitution: The phenyl group or trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron center with various molecular targets. The electron-withdrawing trifluoromethyl groups enhance the reactivity of the boron atom, facilitating its participation in chemical reactions. The compound can form stable complexes with nucleophiles, such as hydroxyl or amino groups, leading to the formation of new bonds and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the trifluoromethyl groups, resulting in different reactivity and applications.

    4,4,5,5-Tetrakis(trifluoromethyl)-1,3,2-dioxaborolane: Similar structure but without the phenyl group, affecting its chemical behavior.

    Trifluoromethylboronic Acid: Contains trifluoromethyl groups but lacks the dioxaborolane ring, leading to distinct properties.

Uniqueness

2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane is unique due to the combination of a phenyl group and multiple trifluoromethyl groups attached to a dioxaborolane ring. This structure imparts a high degree of reactivity and versatility, making it valuable in various chemical and industrial applications.

Properties

CAS No.

23542-71-4

Molecular Formula

C12H5BF12O2

Molecular Weight

419.96 g/mol

IUPAC Name

2-phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C12H5BF12O2/c14-9(15,16)7(10(17,18)19)8(11(20,21)22,12(23,24)25)27-13(26-7)6-4-2-1-3-5-6/h1-5H

InChI Key

BXYINHTUNFFODB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

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